Choline bromide-trimethyl-d9

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

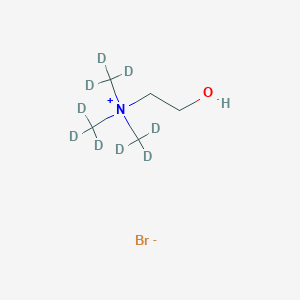

IUPAC Name |

2-hydroxyethyl-tris(trideuteriomethyl)azanium;bromide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H14NO.BrH/c1-6(2,3)4-5-7;/h7H,4-5H2,1-3H3;1H/q+1;/p-1/i1D3,2D3,3D3; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJCWKVUUIFLXNZ-KYRNGWDOSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+](C)(C)CCO.[Br-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])[N+](CCO)(C([2H])([2H])[2H])C([2H])([2H])[2H].[Br-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H14BrNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20745729 |

Source

|

| Record name | 2-Hydroxy-N,N,N-tris[(~2~H_3_)methyl]ethan-1-aminium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20745729 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

285979-71-7 |

Source

|

| Record name | 2-Hydroxy-N,N,N-tris[(~2~H_3_)methyl]ethan-1-aminium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20745729 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 285979-71-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

What is Choline bromide-trimethyl-d9

An In-Depth Technical Guide to Choline bromide-trimethyl-d9: The Gold Standard Internal Standard for Choline Quantification

Introduction

Choline, an essential nutrient, is a cornerstone of numerous physiological processes, including the synthesis of the neurotransmitter acetylcholine, the structural integrity of cell membranes via phospholipids, and methyl group metabolism.[1] Given its central role in health, the accurate quantification of choline and its various metabolites in biological matrices is of paramount importance for researchers in neuroscience, nutrition, and drug development. However, the inherent complexity of biological samples presents significant analytical challenges, such as matrix effects, variable extraction recovery, and ionization suppression or enhancement in mass spectrometry.

This guide provides an in-depth technical overview of this compound, a stable isotope-labeled (SIL) derivative of choline. We will explore its physicochemical properties, the principles behind its application, and detailed protocols for its use as an internal standard. This document is intended for researchers, scientists, and drug development professionals who require robust and reliable methods for the quantification of choline and its related compounds. The use of a SIL internal standard like this compound is widely recognized as the "gold standard" in bioanalysis, particularly for liquid chromatography-mass spectrometry (LC-MS) methods, ensuring the highest level of data integrity and accuracy.[2]

Physicochemical Properties and Characterization

This compound is a synthetic, isotopically labeled form of choline bromide where the nine hydrogen atoms of the three methyl groups attached to the nitrogen atom are replaced with deuterium. This substitution results in a mass shift of +9 atomic mass units compared to the unlabeled analog.

Chemical Structure

The structure consists of a 2-hydroxyethyl group and three trideuteriomethyl groups bonded to a central nitrogen atom, forming a quaternary ammonium cation, with a bromide anion.

-

Unlabeled Choline: HOCH₂CH₂N(CH₃)₃⁺

-

Choline-trimethyl-d9: HOCH₂CH₂N(CD₃)₃⁺

This isotopic substitution makes the molecule chemically almost identical to its natural counterpart, ensuring it behaves similarly during sample preparation, chromatography, and ionization.[2] However, it is easily distinguishable by a mass spectrometer due to its increased mass.

Table 1: Core Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Chemical Name | 2-hydroxyethyl-tris(trideuteriomethyl)azanium bromide | [3][4] |

| CAS Number | 285979-71-7 | [3][5] |

| Molecular Formula | C₅H₅BrD₉NO | [6][7] |

| Molecular Weight | 193.13 g/mol | [3][6] |

| Isotopic Purity | Typically ≥98 atom % D | |

| Form | Solid | |

| Mass Shift | M+9 |

The Principle of Isotope Dilution Mass Spectrometry (IDMS)

The primary application of this compound is as an internal standard in isotope dilution mass spectrometry. An internal standard is a compound added to samples in a known quantity before processing to correct for analytical variability.[8]

The Causality Behind Using a Deuterated Internal Standard

In quantitative LC-MS analysis, several steps can introduce variability that compromises accuracy:

-

Sample Extraction: Incomplete or inconsistent recovery of the analyte from the matrix (e.g., plasma, tissue).

-

Injection Variability: Minor differences in the volume injected into the LC system.

-

Ionization Effects: The efficiency of ionization in the mass spectrometer's source can be suppressed or enhanced by co-eluting matrix components.[9]

A deuterated internal standard is the ideal solution because its physicochemical properties are nearly identical to the analyte.[2] It co-elutes with the analyte during chromatography and experiences the same extraction recovery and ionization effects.[9][8] By measuring the ratio of the analyte's MS signal to the internal standard's MS signal, these variations are normalized, leading to highly precise and accurate quantification. This is a core principle for developing robust bioanalytical methods, as expected by regulatory bodies like the FDA and EMA.[9][2]

Caption: The principle of Isotope Dilution Mass Spectrometry (IDMS).

Core Application: Bioanalytical Quantification of Choline

This compound is the preferred internal standard for quantifying choline and its various esters (e.g., acetylcholine) in diverse biological and food matrices.[1][10][11][12] Analytical methods often employ Hydrophilic Interaction Chromatography (HILIC) for separation, followed by tandem mass spectrometry (MS/MS) for detection.[12]

Detailed Experimental Protocol: Quantification of Choline in Human Plasma

This protocol describes a self-validating system for the determination of choline in human plasma using this compound as the internal standard.

1. Materials and Reagents

-

Choline Chloride (Analyte)

-

This compound (Internal Standard)

-

Acetonitrile (LC-MS Grade)

-

Methanol (LC-MS Grade)

-

Formic Acid (LC-MS Grade)

-

Ultrapure Water

-

Human Plasma (K₂EDTA)

2. Preparation of Stock and Working Solutions

-

Analyte Stock (1 mg/mL): Accurately weigh and dissolve Choline Chloride in methanol.

-

Internal Standard Stock (1 mg/mL): Accurately weigh and dissolve this compound in methanol.

-

Calibration Standards: Prepare a series of calibration standards by serial dilution of the Analyte Stock in a surrogate matrix (e.g., water or stripped plasma).

-

Internal Standard Working Solution (e.g., 50 ng/mL): Dilute the Internal Standard Stock in acetonitrile. This solution will be used for protein precipitation.

3. Sample Preparation (Protein Precipitation)

-

Aliquot 50 µL of plasma sample, calibration standard, or quality control (QC) sample into a 1.5 mL microcentrifuge tube.

-

Add 200 µL of the cold Internal Standard Working Solution (in acetonitrile). The addition of a fixed volume of IS working solution ensures a consistent amount of IS is added to every sample.

-

Vortex for 30 seconds to precipitate proteins.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Carefully transfer the supernatant to an HPLC vial for analysis.

4. LC-MS/MS Conditions The separation of the highly polar choline is typically achieved with a HILIC column.

-

LC System: Agilent 1290 Infinity II or equivalent

-

Column: Waters ACQUITY UPLC BEH HILIC, 2.1 x 100 mm, 1.7 µm

-

Mobile Phase A: 10 mM Ammonium Formate in Water + 0.1% Formic Acid

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid

-

Flow Rate: 0.4 mL/min

-

Gradient: 90% B (0-1 min), 90% to 50% B (1-5 min), 50% B (5-6 min), 50% to 90% B (6-6.1 min), 90% B (6.1-8 min)

-

Injection Volume: 5 µL

-

Column Temperature: 40°C

-

MS System: Sciex Triple Quad 6500+ or equivalent

-

Ionization Mode: Electrospray Ionization Positive (ESI+)

-

Multiple Reaction Monitoring (MRM) Transitions:

-

Choline: Q1: 104.2 m/z → Q3: 60.2 m/z[10]

-

Choline-d9 (IS): Q1: 113.2 m/z → Q3: 69.2 m/z

-

Caption: A typical bioanalytical workflow for choline quantification.

Method Validation and Quality Control

To ensure the trustworthiness of the analytical data, the method must be rigorously validated according to guidelines from regulatory bodies.[2] The use of a deuterated internal standard is a key component of a robust and reliable method.[9]

Table 2: Key Bioanalytical Method Validation Parameters & Acceptance Criteria

| Parameter | Objective | Typical Acceptance Criteria |

| Specificity | Ensure no interference at the retention times of the analyte and IS. | Response in blank samples should be <20% of the Lower Limit of Quantification (LLOQ) for the analyte and <5% for the IS. |

| Linearity | Establish the relationship between concentration and response. | Calibration curve should have a correlation coefficient (r²) ≥ 0.99. |

| Accuracy & Precision | Determine the closeness of measured values to the nominal value and the degree of scatter. | For QC samples, mean concentration should be within ±15% of nominal (±20% for LLOQ). Precision (%CV) should not exceed 15% (20% for LLOQ).[2] |

| Matrix Effect | Assess the impact of matrix components on ionization. | The IS-normalized matrix factor should be consistent across different lots of matrix, with a CV ≤ 15%. |

| Recovery | Measure the efficiency of the extraction process. | Recovery should be consistent and reproducible, though it does not need to be 100% as the IS corrects for variability. |

Safety, Handling, and Storage

Proper handling and storage are crucial to maintain the integrity of this compound.

-

Safety: The compound may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[3] Standard personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Handle in a well-ventilated area or fume hood to prevent dust dispersion.[13]

-

Storage: Store in a tightly sealed container in a cool, dry place, protected from moisture.[13] For long-term stability, refrigeration (+2°C to +8°C) under desiccation and protection from light is often recommended by suppliers.[14][15]

-

Handling: Before use, allow the container to equilibrate to room temperature to prevent condensation. Wash hands thoroughly after handling.[13]

Conclusion

This compound stands as an indispensable tool for researchers requiring high-fidelity quantification of choline and its metabolites. Its near-identical chemical behavior to the endogenous analyte allows it to effectively compensate for the myriad of variables inherent in complex bioanalytical workflows. By leveraging the principles of isotope dilution mass spectrometry, this internal standard enables the development of robust, precise, and accurate methods that meet stringent scientific and regulatory standards. The protocols and principles outlined in this guide demonstrate the causality behind its designation as a "gold standard" and provide a framework for its successful implementation in the laboratory.

References

-

AptoChem. (n.d.). Deuterated internal standards and bioanalysis. Retrieved from [Link]

-

Wang, W., Yamaguchi, S., Koyama, M., Tian, S., Ino, A., Miyatake, K., & Nakamura, K. (2020). LC–MS/MS Analysis of Choline Compounds in Japanese-Cultivated Vegetables and Fruits. Foods, 9(8), 1029. Retrieved from [Link]

- van de Merbel, N. C. (2008). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Bioanalysis, 1(1), 145-150. Sourced from a similar context in the search results.

-

Koc, H., & Mar, M. H. (2002). Quantitation of choline and its metabolites in tissues and foods by liquid chromatography/electrospray ionization-isotope dilution mass spectrometry. Analytical chemistry, 74(18), 4734-4740. Retrieved from [Link]

-

MDPI. (2020). Peer review of "LC–MS/MS Analysis of Choline Compounds in Japanese-Cultivated Vegetables and Fruits". Foods. Retrieved from [Link]

-

Ito, Y., Otani, M., & Nishito, Y. (2018). Determination of Choline-Containing Compounds in Rice Bran Fermented with Aspergillus oryzae Using Liquid Chromatography/Tandem Mass Spectrometry. Foods, 7(10), 164. Retrieved from [Link]

-

ResolveMass Laboratories Inc. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. Retrieved from [Link]

-

KCAS Bio. (2017). The Value of Deuterated Internal Standards. Retrieved from [Link]

-

Lisek, C. A., & Zeisel, S. H. (1989). Measurement of choline and choline metabolite concentrations using high-pressure liquid chromatography and gas chromatography-mass spectrometry. Analytical biochemistry, 180(1), 85-90. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 71308987, this compound. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). Choline D13 Bromide (N,N,N-trimethyl-d9; 1,1,2,2 D4). Retrieved from [Link]

- Sigma-Aldrich. (n.d.). Choline bromide-(trimethyl-d9) D 98atom 285979-71-7.

-

NextSDS. (n.d.). Choline chloride-( trimethyl -d9) Safety Data Sheet. Retrieved from [Link]

Sources

- 1. Quantitation of choline and its metabolites in tissues and foods by liquid chromatography/electrospray ionization-isotope dilution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. This compound | C5H14BrNO | CID 71308987 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Choline-d9 Bromide (N,N,N-trimethyl-d9) | LGC Standards [lgcstandards.com]

- 5. Buy Online CAS Number 285979-71-7 - TRC - Choline-d9 Bromide (N,N,N-trimethyl-d9) | LGC Standards [lgcstandards.com]

- 6. echemi.com [echemi.com]

- 7. Choline-d9 Bromide (N,N,N-trimethyl-d9),285979-71-7-Amadis Chemical [amadischem.com]

- 8. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]

- 9. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]

- 10. mdpi.com [mdpi.com]

- 11. Review Reports - LC–MS/MS Analysis of Choline Compounds in Japanese-Cultivated Vegetables and Fruits | MDPI [mdpi.com]

- 12. Determination of Choline-Containing Compounds in Rice Bran Fermented with Aspergillus oryzae Using Liquid Chromatography/Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. tcichemicals.com [tcichemicals.com]

- 14. isotope.com [isotope.com]

- 15. isotope.com [isotope.com]

An In-Depth Technical Guide to Choline Bromide-Trimethyl-d9: Properties, Applications, and Methodologies

Executive Summary

This technical guide provides a comprehensive overview of choline bromide-trimethyl-d9 (d9-choline bromide), a deuterated isotopologue of choline bromide. Designed for researchers, scientists, and drug development professionals, this document details the core physicochemical properties, primary applications, and validated experimental workflows for this essential chemical tool. By leveraging stable isotope labeling, d9-choline bromide serves as an invaluable tracer for metabolic studies and a robust internal standard for mass spectrometry-based quantification, enabling precise and accurate insights into choline metabolism in both health and disease. This guide synthesizes technical data with practical, field-proven insights to facilitate its effective application in a laboratory setting.

Section 1: Introduction to Choline and its Isotopologues

The Biological Significance of Choline

Choline is an essential nutrient critical for a multitude of physiological functions. It is a precursor for the synthesis of phospholipids like phosphatidylcholine and sphingomyelin, which are fundamental components of cell membranes.[1] Furthermore, choline is the precursor to the neurotransmitter acetylcholine, a key molecule in nerve function. It also participates in lipid transport and metabolism and is a source of methyl groups for methylation reactions via its metabolite, betaine.[1][2] Given its central role, altered choline metabolism has been implicated in various pathological conditions, including cancer and neurological disorders.[3]

Introduction to Stable Isotope Labeling

Stable isotope labeling is a powerful technique where an atom in a molecule is replaced by one of its stable (non-radioactive) isotopes. In the case of d9-choline bromide, nine hydrogen atoms on the trimethylammonium group are replaced with deuterium (²H or D). This substitution results in a molecule that is chemically identical to its unlabeled counterpart but has a higher mass (+9 Da).[4] This mass difference is readily detectable by mass spectrometry (MS), allowing researchers to distinguish the labeled compound from its endogenous, unlabeled form.[5] This principle underpins its use as both a tracer and an internal standard.[5][6]

This compound: A Key Tool in Research

This compound is a synthetic, solid form of deuterated choline.[4] Its high isotopic purity (typically ≥98%) and well-defined mass shift make it an ideal tool for two primary applications:[4]

-

Metabolic Tracer: When introduced into a biological system, d9-choline bromide follows the same metabolic pathways as natural choline. By tracking the appearance of the d9-label in various downstream metabolites (e.g., d9-betaine, d9-phosphatidylcholine), researchers can elucidate the dynamics of choline metabolism, transport, and flux under different physiological or pathological conditions.[2][7][8]

-

Internal Standard: In quantitative analytical chemistry, particularly liquid chromatography-mass spectrometry (LC-MS), d9-choline bromide is used as an internal standard.[1][5] It is added in a known amount to biological samples during preparation. Because it behaves almost identically to endogenous choline during extraction and ionization, any sample loss or variation is mirrored in the d9-choline signal. This allows for highly accurate and precise quantification of the endogenous analyte by comparing the signal intensity of the analyte to that of the known standard.

Section 2: Physicochemical Properties of this compound

Chemical Structure and Formula

The chemical structure of this compound features a central nitrogen atom bonded to an ethanol group and three trideuteriomethyl (-CD₃) groups, with bromide as the counter-ion.

Caption: Chemical structure of this compound.

Core Physicochemical Data

The fundamental properties of this compound are summarized below. These values are critical for preparing standards, designing experiments, and ensuring proper storage.

| Property | Value | Source(s) |

| IUPAC Name | 2-hydroxyethyl-tris(trideuteriomethyl)azanium bromide | [9][10] |

| CAS Number | 285979-71-7 | [4][9][11] |

| Molecular Formula | C₅H₅D₉BrNO | [11] |

| Linear Formula | HOCH₂CH₂N(CD₃)₃Br | [4][12] |

| Molecular Weight | 193.13 g/mol | [4][9][11] |

| Exact Mass | 192.08237 Da | [9][10] |

| Physical Form | Solid | [4] |

| Isotopic Purity | Typically ≥98 atom % D | [4] |

| Solubility | Soluble in DMSO and water. | [5] |

| Storage | Store at room temperature or refrigerated (2-8°C), desiccated. | [12][13] |

Section 3: Experimental Protocols and Methodologies

The trustworthiness of any study using d9-choline bromide relies on meticulous experimental design and execution. The following section outlines a validated workflow for its most common application: quantification of choline in biological samples using LC-MS/MS.

Causality in Protocol Design: Why an Internal Standard is Critical

Direct measurement of an analyte in a complex matrix like plasma is prone to significant error. Analyte loss can occur at multiple stages (e.g., protein precipitation, liquid-liquid extraction), and ion suppression or enhancement during MS analysis can drastically alter signal intensity. An ideal stable isotope-labeled internal standard (SIL-IS) like d9-choline bromide co-elutes with the analyte and experiences the exact same physical and chemical variations. By calculating the ratio of the analyte's MS signal to the SIL-IS's signal, these variations are normalized, ensuring the final calculated concentration is accurate and reproducible.

Workflow for Quantification of Choline in Plasma

The following diagram and protocol describe a standard procedure for sample preparation and analysis.

Caption: Experimental workflow for choline quantification.

Detailed Protocol: Quantification of Choline in Human Plasma

This protocol is a representative example and should be optimized for specific instruments and laboratory conditions.

-

Preparation of Standards:

-

Prepare a stock solution of d9-choline bromide (e.g., 1 mg/mL) in methanol or water.

-

Prepare a working internal standard (IS) solution by diluting the stock solution (e.g., to 1 µg/mL) in acetonitrile.

-

Prepare a calibration curve by spiking known concentrations of unlabeled choline bromide into a control matrix (e.g., charcoal-stripped plasma) and adding the IS solution.

-

-

Sample Preparation:

-

Thaw plasma samples on ice.

-

To 50 µL of plasma sample, calibrator, or quality control sample in a microcentrifuge tube, add 10 µL of the IS solution.

-

Add 200 µL of ice-cold acetonitrile to precipitate proteins.

-

Vortex vigorously for 30 seconds.

-

Centrifuge at >12,000 x g for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a new tube or a 96-well plate.

-

Evaporate the solvent to dryness under a stream of nitrogen.

-

Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95% acetonitrile with 10 mM ammonium formate).

-

-

LC-MS/MS Analysis:

-

LC System: Use a Hydrophilic Interaction Liquid Chromatography (HILIC) column for optimal retention of the polar choline molecule.

-

Mobile Phase: A typical gradient might run from 95% acetonitrile to 50% aqueous mobile phase containing a buffer like ammonium formate.

-

MS System: Operate in Multiple Reaction Monitoring (MRM) mode with positive electrospray ionization (ESI+).

-

MRM Transitions (Example):

-

Choline (unlabeled): Q1: 104.1 m/z -> Q3: 60.1 m/z

-

d9-Choline (IS): Q1: 113.1 m/z -> Q3: 69.1 m/z (Note: These transitions must be optimized on the specific mass spectrometer being used).

-

-

-

Data Analysis:

-

Integrate the chromatographic peaks for both the endogenous choline and the d9-choline internal standard.

-

Calculate the peak area ratio (unlabeled choline area / d9-choline area).

-

Construct a calibration curve by plotting the peak area ratios of the calibrators against their known concentrations.

-

Determine the concentration of choline in the unknown samples by interpolating their peak area ratios from the calibration curve.

-

Section 4: Safety, Handling, and Storage

Hazard Identification

This compound is classified as an irritant.[9]

-

Causes skin irritation (H315).[9]

-

Causes serious eye irritation (H319).[9]

-

May cause respiratory irritation (H335).[9]

Handling and Personal Protective Equipment (PPE)

Standard laboratory safety practices should be strictly followed.

-

Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[14]

-

Personal Protective Equipment: Wear appropriate PPE, including safety glasses or goggles, a lab coat, and chemical-resistant gloves.[4] For weighing or handling the solid, a dust mask (e.g., N95) is recommended.[4]

-

Hygiene: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[14]

Storage and Stability

Proper storage is crucial to maintain the integrity of the compound.

-

Conditions: Store in a tightly sealed container in a cool, dry place.[14] Some suppliers recommend refrigeration (2-8°C) and desiccation.[13][15][16]

-

Stability: The compound is stable if stored under the recommended conditions. It is advisable to re-analyze for chemical purity after extended storage (e.g., three years) before use.[12]

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). Choline D13 Bromide (N,N,N-trimethyl-d9; 1,1,2,2 D4). Retrieved from [Link]

-

NextSDS. (n.d.). Choline chloride-( trimethyl -d9) Safety Data Sheet. Retrieved from [Link]

-

Li, X. S., et al. (2019). Untargeted metabolomics identifies trimethyllysine, a TMAO-producing nutrient precursor, as a predictor of incident cardiovascular disease risk. JCI Insight. Retrieved from [Link]

-

Kemper, M. F., et al. (2023). Different choline supplement metabolism in adults using deuterium labelling. European Journal of Nutrition. Retrieved from [Link]

-

Yan, J., et al. (2012). MTHFR C677T genotype influences the isotopic enrichment of one-carbon metabolites in folate-compromised men consuming d9-choline. The American Journal of Clinical Nutrition. Retrieved from [Link]

-

Eurisotop. (n.d.). Stable Isotope Standards For Mass Spectrometry. Retrieved from [Link]

-

Giallongo, F., et al. (2021). Abomasal Infusion of Deuterium-Labeled Choline Confirms that Choline is a Methyl Donor in Gestating and Lactating Holstein Dairy Cattle. The Journal of Nutrition. Retrieved from [Link]

-

Delfarah, A., et al. (2021). Mapping choline metabolites in normal and transformed cells. Metabolomics. Retrieved from [Link]

Sources

- 1. caymanchem.com [caymanchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Mapping choline metabolites in normal and transformed cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. コリン ブロミド-(トリメチル-d9) 98 atom % D | Sigma-Aldrich [sigmaaldrich.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. eurisotop.com [eurisotop.com]

- 7. Different choline supplement metabolism in adults using deuterium labelling - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Abomasal Infusion of Deuterium-Labeled Choline Confirms that Choline is a Methyl Donor in Gestating and Lactating Holstein Dairy Cattle [pubmed.ncbi.nlm.nih.gov]

- 9. This compound | C5H14BrNO | CID 71308987 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Buy Online CAS Number 285979-71-7 - TRC - Choline-d9 Bromide (N,N,N-trimethyl-d9) | LGC Standards [lgcstandards.com]

- 11. echemi.com [echemi.com]

- 12. cdnisotopes.com [cdnisotopes.com]

- 13. pharmaffiliates.com [pharmaffiliates.com]

- 14. tcichemicals.com [tcichemicals.com]

- 15. isotope.com [isotope.com]

- 16. isotope.com [isotope.com]

An In-Depth Technical Guide to Deuterated Choline Analogs for Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic substitution of hydrogen with its heavier, stable isotope, deuterium, offers a powerful tool in the study of biological systems and the development of novel therapeutics. This guide provides a comprehensive technical overview of deuterated choline analogs, focusing on their synthesis, mechanistic advantages, and key applications in metabolic research and drug development. We will delve into the core principles of the kinetic isotope effect (KIE) and its implications for altering metabolic pathways, as well as the utility of these analogs as indispensable tools for highly accurate quantification in mass spectrometry. This document is intended to serve as a practical resource for researchers, providing not only the theoretical underpinnings but also actionable experimental protocols and data interpretation strategies.

The Rationale for Deuteration: Enhancing the Utility of Choline

Choline is a ubiquitous and essential nutrient, playing a pivotal role in a multitude of physiological processes. It serves as a precursor for the synthesis of the neurotransmitter acetylcholine, the major membrane phospholipid phosphatidylcholine (PC), and the methyl donor betaine.[1] Given its central role in metabolism, the ability to trace its fate and modulate its metabolic stability is of paramount importance in biomedical research. Deuteration, the selective replacement of protium (¹H) with deuterium (²H or D), provides a subtle yet profound modification that significantly enhances the utility of choline as a research tool and therapeutic agent.

The Kinetic Isotope Effect (KIE): A Tool for Modulating Metabolism

The C-H bond is weaker and vibrates at a higher frequency than the C-D bond. Consequently, enzymatic reactions that involve the cleavage of a C-H bond as a rate-limiting step will proceed more slowly when that hydrogen is replaced with deuterium. This phenomenon is known as the kinetic isotope effect (KIE).[2] By strategically placing deuterium atoms on the choline molecule, we can influence its metabolic fate. For instance, deuteration of the methyl groups (to create d9-choline) can slow down the oxidation of choline to betaine, a critical step in one-carbon metabolism.[3] This targeted metabolic slowing can be leveraged to:

-

Enhance the bioavailability of a drug: By reducing the rate of metabolic clearance, deuteration can increase the half-life and exposure of a choline-based therapeutic.[4]

-

Redirect metabolic pathways: By slowing one metabolic route, deuteration can shunt the choline analog towards other pathways, allowing for the study of their relative contributions to overall choline homeostasis.[2]

-

Reduce the formation of toxic metabolites: If a particular metabolic pathway of choline leads to the formation of undesirable byproducts, deuteration can be used to minimize their production.[4]

Stable Isotope Labeling: A Gold Standard for Quantitative Analysis

Deuterated choline analogs are chemically identical to their endogenous counterparts, meaning they exhibit nearly identical behavior during sample preparation, chromatographic separation, and ionization in mass spectrometry.[5] However, their increased mass allows them to be distinguished from the unlabeled analyte by a mass spectrometer. This property makes them ideal internal standards for stable isotope dilution (SID) mass spectrometry, a technique that provides the highest possible accuracy and precision in quantitative bioanalysis.[5] The use of a deuterated internal standard corrects for:

-

Matrix effects: Variations in ionization efficiency caused by co-eluting compounds in the biological matrix.

-

Sample preparation variability: Inconsistent recovery of the analyte during extraction and other processing steps.

-

Instrumental fluctuations: Variations in injection volume and detector response.

Synthesis of Deuterated Choline Analogs

The synthesis of deuterated choline analogs is a critical first step in their application. The choice of synthetic route depends on the desired deuteration pattern and the required isotopic purity. A common and efficient method for the synthesis of trimethyl-d9-choline chloride involves the reaction of trimethyl-d9-amine with 2-chloroethanol.

Example Synthetic Protocol: Trimethyl-d9-choline Chloride

This protocol outlines a general procedure for the synthesis of trimethyl-d9-choline chloride.

Materials:

-

Trimethyl-d9-amine (d9-TMA)

-

2-Chloroethanol

-

Anhydrous solvent (e.g., acetonitrile or ethanol)

-

Reaction vessel equipped with a magnetic stirrer and reflux condenser

-

Inert atmosphere (e.g., nitrogen or argon)

Procedure:

-

Reaction Setup: In a flame-dried reaction vessel under an inert atmosphere, dissolve trimethyl-d9-amine in the anhydrous solvent.

-

Addition of 2-Chloroethanol: Slowly add a stoichiometric equivalent of 2-chloroethanol to the solution of d9-TMA. The reaction is exothermic, so the addition should be controlled to maintain a safe temperature.

-

Reaction: Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-60 °C) for several hours to overnight.[4] The progress of the reaction can be monitored by thin-layer chromatography (TLC) or LC-MS.

-

Isolation of Product: Once the reaction is complete, the product, d9-choline chloride, will often precipitate from the solution. The precipitate can be collected by filtration. If the product remains in solution, the solvent can be removed under reduced pressure.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/ether) to yield highly pure d9-choline chloride.

-

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and isotopic purity.

Applications of Deuterated Choline Analogs in Research

Deuterated choline analogs have become indispensable tools in a wide range of research applications, from fundamental studies of cellular metabolism to the development of new diagnostic and therapeutic strategies.

Metabolic Flux Analysis: Tracing the Fate of Choline

By introducing a deuterated choline analog into a biological system, researchers can trace its incorporation into various downstream metabolites, providing a dynamic picture of choline metabolism. This technique, known as stable isotope tracing or metabolic flux analysis, is particularly powerful when coupled with high-resolution mass spectrometry.

This workflow provides a step-by-step guide for conducting a metabolic labeling study in cultured cells using d9-choline.

Caption: Experimental workflow for metabolic flux analysis using d9-choline.

Detailed Protocol:

-

Cell Culture and Labeling:

-

Culture cells of interest in standard growth medium to the desired confluency (typically 70-80%).

-

Prepare labeling medium by supplementing base medium with a known concentration of d9-choline chloride (e.g., 10-100 µM).

-

Remove the standard medium, wash the cells once with phosphate-buffered saline (PBS), and add the d9-choline labeling medium.

-

Incubate the cells for a time course (e.g., 0, 2, 6, 12, 24 hours) to monitor the dynamics of d9-choline incorporation.

-

-

Metabolite Extraction:

-

At each time point, rapidly aspirate the labeling medium.

-

Immediately quench metabolism by adding ice-cold 80% methanol.

-

Scrape the cells into the methanol and transfer the cell lysate to a microcentrifuge tube.

-

Vortex the tubes vigorously and incubate on ice for 10 minutes.

-

Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet cellular debris.

-

-

Sample Preparation for LC-MS/MS:

-

Carefully transfer the supernatant (containing the extracted metabolites) to a new tube.

-

For analysis of both hydrophilic and lipophilic choline metabolites, a liquid-liquid extraction can be performed (e.g., using chloroform and water).

-

Dry the desired fraction (aqueous or organic) under a stream of nitrogen or using a vacuum concentrator.

-

Reconstitute the dried metabolites in a suitable solvent for LC-MS/MS analysis (e.g., 50% acetonitrile in water).

-

-

LC-MS/MS Analysis:

-

Use a liquid chromatography system coupled to a tandem mass spectrometer (LC-MS/MS) for the separation and detection of choline and its metabolites.

-

A hydrophilic interaction liquid chromatography (HILIC) column is often used for the separation of polar choline metabolites.[6]

-

Set up the mass spectrometer to monitor the mass-to-charge ratio (m/z) of both the unlabeled (d0) and deuterated (d9) forms of choline and its key metabolites (e.g., phosphocholine, glycerophosphocholine, phosphatidylcholine).

-

Develop a multiple reaction monitoring (MRM) method for sensitive and specific quantification.

-

-

Data Analysis and Interpretation:

-

Process the raw LC-MS/MS data using appropriate software to obtain peak areas for the d0 and d9 forms of each metabolite.

-

Calculate the isotopic enrichment for each metabolite at each time point as the ratio of the d9 peak area to the total (d0 + d9) peak area.

-

Plot the isotopic enrichment over time to determine the rate of incorporation of d9-choline into different metabolic pathways.

-

This data can be used to model the metabolic flux through pathways such as the CDP-choline (Kennedy) pathway and the phosphatidylethanolamine N-methyltransferase (PEMT) pathway.[2]

-

Choline Metabolism Pathways

The two primary pathways for phosphatidylcholine (PC) biosynthesis are the CDP-choline pathway and the PEMT pathway. Deuterated choline tracers can be used to dissect the relative contributions of these pathways in different cell types and under various physiological or pathological conditions.

Caption: The major pathways of choline metabolism, illustrating the fate of d9-choline.

Deuterated Choline Analogs as Internal Standards in Bioanalysis

The use of deuterated internal standards is considered best practice for quantitative bioanalysis by LC-MS/MS, as recommended by regulatory agencies.[7]

This protocol provides a step-by-step guide for the accurate quantification of choline in human plasma.

Materials:

-

Human plasma samples (collected with EDTA as an anticoagulant)

-

d9-Choline chloride (internal standard)

-

Acetonitrile with 0.1% formic acid (protein precipitation solution)

-

Calibrators and quality control (QC) samples

-

LC-MS/MS system

Procedure:

-

Sample Preparation:

-

Thaw plasma samples, calibrators, and QC samples on ice.

-

To 50 µL of each sample in a 96-well plate, add 10 µL of the d9-choline internal standard working solution.

-

Add 150 µL of ice-cold acetonitrile with 0.1% formic acid to precipitate proteins.

-

Vortex the plate for 2 minutes and then centrifuge at 4000 x g for 10 minutes.

-

Transfer the supernatant to a new 96-well plate for LC-MS/MS analysis.

-

-

LC-MS/MS Analysis:

-

Inject an aliquot of the prepared sample onto an appropriate LC column (e.g., HILIC).

-

Use a gradient elution to separate choline from other plasma components.

-

Set the mass spectrometer to monitor the specific MRM transitions for both choline and d9-choline.

-

| Compound | Precursor Ion (m/z) | Product Ion (m/z) |

| Choline | 104.1 | 60.1 |

| d9-Choline | 113.2 | 69.1 |

-

Data Analysis:

-

Integrate the peak areas for both the analyte (choline) and the internal standard (d9-choline).

-

Calculate the peak area ratio (analyte/internal standard).

-

Construct a calibration curve by plotting the peak area ratio versus the concentration of the calibrators.

-

Determine the concentration of choline in the unknown samples by interpolating their peak area ratios on the calibration curve.

-

Drug Development and Deuterated Choline Analogs

The application of deuteration in drug development, often referred to as "deuterium-switching," is a strategy to improve the pharmacokinetic and/or toxicological profile of a drug. For choline-based drugs, this can be particularly advantageous.

Improving Pharmacokinetic Properties

By slowing the rate of metabolism, deuteration can lead to:

-

Increased half-life: This can allow for less frequent dosing, improving patient compliance.[2]

-

Reduced inter-individual variability: If metabolism is a major source of pharmacokinetic variability, slowing it down can lead to more predictable drug exposure.

-

Improved oral bioavailability: By reducing first-pass metabolism in the liver, deuteration can increase the amount of drug that reaches systemic circulation.

Altering Metabolite Profiles

Deuteration can also be used to alter the metabolic profile of a drug, potentially leading to:

-

Reduced formation of active or toxic metabolites: This can improve the safety profile of a drug.

-

Increased formation of desired metabolites: In some cases, a metabolite may have a more favorable therapeutic profile than the parent drug.

Conclusion

Deuterated choline analogs are versatile and powerful tools for researchers, scientists, and drug development professionals. Their ability to modulate metabolic pathways through the kinetic isotope effect and to serve as highly accurate internal standards for mass spectrometry has made them indispensable in a wide range of applications. From elucidating the complexities of choline metabolism to improving the pharmacokinetic properties of novel therapeutics, the strategic application of deuterium substitution continues to open new avenues for scientific discovery and innovation. This guide has provided a foundational understanding of the principles, synthesis, and applications of deuterated choline analogs, along with practical experimental protocols to facilitate their implementation in the laboratory.

References

- Yin, J., et al. (2012). Choline in whole blood and plasma: sample preparation and stability. Clinical Chemistry, 58(7), 1147-1149.

- Shimadzu Corporation. (n.d.).

- Koc, H., et al. (2002). Quantitation of Choline and Its Metabolites in Tissues and Foods by Liquid Chromatography/Electrospray Ionization-Isotope Dilution Mass Spectrometry. Analytical Biochemistry, 309(2), 204-212.

- Gresham, W. F. (1952). U.S. Patent No. 2,623,901. Washington, DC: U.S.

- Craciun, S., & Balskus, E. P. (2012). Microbial conversion of choline to trimethylamine requires a glycyl radical enzyme. Proceedings of the National Academy of Sciences, 109(52), 21307-21312.

- Li, Z., et al. (2021). A Comprehensive LC–MS Metabolomics Assay for Quantitative Analysis of Serum and Plasma. Metabolites, 11(11), 741.

- Johansson, E. (2020). Development of UPLC-MS/MS method for the determination of polar metabolites. Diva-portal.org.

- Waters Corporation. (n.d.).

- Holm, J., et al. (2013). Quantification of acetylcholine, choline, betaine, and dimethylglycine in human plasma and urine using stable-isotope dilution ultra performance liquid chromatography-tandem mass spectrometry. Analytical and Bioanalytical Chemistry, 405(2-3), 1039-1047.

- Gresham, W. F. (1948). U.S. Patent No. 2,457,226. Washington, DC: U.S.

- BenchChem. (2025).

- Gillingwater, K. J., & van der Gugten, J. G. (2011).

- Garrow, T. A. (2007). Validation of an LC–MS/MS method for the quantification of choline-related compounds and phospholipids in foods and tissues.

- Gibellini, F., & Smith, T. K. (2010). The Kennedy pathway—De novo synthesis of phosphatidylethanolamine and phosphatidylcholine. IUBMB life, 62(6), 414-428.

- van der Veen, J. N., et al. (2017). The PEMT pathway and choline homeostasis. Biochimica et Biophysica Acta (BBA)-Molecular and Cell Biology of Lipids, 1862(1), 36-45.

- Chew, Y. C., et al. (2021).

- University of Oxford. (n.d.). Guide to cell extraction, sample normalisation and sample submission for metabolomics.

- Metabolomics Core Facility. (n.d.).

- Metabolon. (n.d.).

- Basso, K. (2021, August 2).

- Ivanisevic, J., et al. (2016). A Protocol for Untargeted Metabolomic Analysis: From Sample Preparation to Data Processing. In Mitochondria (pp. 343-361). Humana Press, New York, NY.

- BenchChem. (2025).

- Cambridge Isotope Laboratories, Inc. (n.d.). Benefits of 13C vs. D Standards in Clinical Mass Spectrometry Measurements.

- Davison, A. S. (2013). Potential problems with using deuterated internal standards for liquid chromatography-tandem mass spectrometry. Annals of clinical biochemistry, 50(3), 282-284.

- ResolveMass Laboratories Inc. (2025).

- Li, G., et al. (2019). Deuteration-Driven Photopharmacology: Deuterium-Labeled AzoCholine for Controlling Alpha 7 Nicotinic Acetylcholine Receptors. ACS omega, 4(7), 12756-12762.

- BenchChem. (2025).

- Bernhard, W., et al. (2004). Mass spectrometric analysis of surfactant metabolism in human volunteers using deuteriated choline. American journal of respiratory and critical care medicine, 170(1), 54-58.

- de Graaf, R. A., et al. (2021). Metabolism of Choline and Deuterated Choline Detected by 1H–14N 2D Heteronuclear Single-Quantum Coherence (HSQC) NMR. Analytical chemistry, 93(12), 5219-5226.

- Singh, A. P., et al. (2015). Deuterated Drugs: An Innovative Approach to Drug Design. Current pharmaceutical design, 21(36), 5243-5256.

- Witney, T. H., et al. (2012). Evaluation of deuterated 18F-and 11C-labeled choline analogs for cancer detection by positron emission tomography. Clinical Cancer Research, 18(4), 1063-1072.

- Racette, S. B., et al. (2010). Steady-state Concentrations of Choline and Acetylcholine in Rat Brain Parts During a Constant Rate Infusion of Deuterated Choline. Journal of neurochemistry, 54(1), 22-28.

- Shchepin, R. V., & Chekmenev, E. Y. (2013). Synthetic approach for unsaturated precursors for parahydrogen induced polarization of choline and its analogs. Journal of labelled compounds & radiopharmaceuticals, 56(13), 655-662.

- Purves, D., et al. (2001). Neuroscience. 2nd edition.

- Cayman Chemical. (n.d.). Choline-d9 (chloride) (CAS Number: 61037-8-6).

- de Feyter, H. M., et al. (2022). Oral intake of deuterated choline at clinical dose for metabolic imaging of brain tumors.

- BenchChem. (2025). The Pivotal Role of Deuterated Compounds in Mass Spectrometry: An In-depth Technical Guide.

- Wang, S., et al. (2022). Choline Deficiency Drives the Inflammation–Fibrosis Cascade: A Spatiotemporal Atlas of Hepatic Injury from Weeks 6 to 10. International Journal of Molecular Sciences, 23(21), 13345.

- Postle, A. D., et al. (2013). A lipidomic analysis of the role of the Lands' cycle in the molecular composition of lung surfactant. Journal of lipid research, 54(12), 3466-3475.

- Demmelmair, H., et al. (2022). Different choline supplement metabolism in adults using deuterium labelling. European Journal of Nutrition, 61(7), 3589-3601.

- Ellis, S. R., et al. (2018). Mass spectrometry imaging of phosphatidylcholine metabolism in lungs administered with therapeutic surfactants and isotopic tracers. Journal of lipid research, 59(9), 1737-1746.

- Byrne, J. H. (Ed.). (2014). Neuroscience online: an electronic textbook for the neurosciences.

- Purves, D., et al. (2001). Neuroscience. 2nd edition.

- Cleveland Clinic. (2022, December 30). Acetylcholine (ACh)

Sources

- 1. Stable Isotopic Tracer Phospholipidomics Reveals Contributions of Key Phospholipid Biosynthetic Pathways to Low Hepatocyte Phosphatidylcholine to Phosphatidylethanolamine Ratio Induced by Free Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. CN1053057A - Synthesis of Choline Chloride by Autocatalysis - Google Patents [patents.google.com]

- 4. waters.com [waters.com]

- 5. researchgate.net [researchgate.net]

- 6. Choline in whole blood and plasma: sample preparation and stability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

A Guide to the Early Research and Application of Stable Isotope-Labeled Choline

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The advent of stable isotope labeling revolutionized the study of biochemistry and pharmacology, moving beyond the limitations of radioisotopes to offer safer, more nuanced methods for tracing metabolic pathways. Choline, a quaternary amine with pivotal roles in neurotransmission, membrane structure, and methyl-group metabolism, was an early and critical subject of these new techniques. This guide provides a detailed exploration of the foundational research on stable isotope-labeled choline. We will examine the rationale behind its development, the pioneering analytical methods such as Gas Chromatography-Mass Spectrometry (GC-MS) that enabled its detection, and the seminal studies that used these tools to unravel the complex dynamics of choline metabolism. By detailing the causality behind experimental choices and providing validated protocols, this paper serves as a comprehensive resource for understanding the origins and enduring impact of stable isotope tracers in biological science.

Introduction: The Need for a Stable Tracer in Choline Research

Choline was first isolated from bile by Adolph Strecker in 1862.[1][2] Decades of subsequent research established its vital importance in three core physiological domains:

-

Structural Integrity: As a precursor to phosphatidylcholine (PC), choline is the most abundant headgroup for phospholipids, forming the very fabric of cellular membranes.[3][4]

-

Neurotransmission: Choline is the direct precursor to the neurotransmitter acetylcholine (ACh), essential for functions ranging from muscle contraction to memory.[1][5]

-

Methyl Metabolism: Upon oxidation to betaine, choline serves as a critical methyl donor for the remethylation of homocysteine to methionine, influencing countless downstream methylation reactions, including epigenetic regulation.[4][5][6][7]

Early investigations into these pathways were hampered by the dynamic and interconnected nature of choline metabolism. Measuring static concentrations of choline or its metabolites in a tissue sample could not reveal the rate of synthesis, turnover, or flux between different metabolic pools. While radioisotopes (e.g., ¹⁴C-choline) provided the first tools for such dynamic studies, their use in human subjects was severely restricted due to safety concerns, limiting their translational potential.

The development of stable isotopes—non-radioactive variants of elements containing extra neutrons (e.g., Deuterium ²H, Carbon-¹³C, Nitrogen-¹⁵N)—offered a paradigm shift.[8][9] These isotopes are chemically identical to their lighter counterparts but have a distinct mass.[8] This mass difference, detectable by mass spectrometry, allows them to be used as safe, effective tracers in any biological system, including humans.[8] This innovation opened the door to precisely quantifying the kinetics of choline metabolism in vivo, laying the groundwork for decades of research in neuroscience, nutrition, and drug development.

Synthesis and Selection of Labeled Choline Isotopologues

The power of stable isotope labeling lies in the ability to strategically place the heavy isotope on the molecule to answer specific biological questions. Early chemical synthesis focused on creating deuterated (containing ²H) and ¹⁵N-labeled versions of choline, which were readily distinguishable from their endogenous ¹H and ¹⁴N counterparts by mass spectrometry.[10][11]

The choice of isotopologue was—and remains—a critical experimental decision driven by the metabolic pathway under investigation:

-

N,N,N-(trimethyl-d₉)-Choline (d₉-Choline): In this variant, all nine hydrogens on the three methyl groups are replaced with deuterium. This tracer is ideal for studying the fate of the entire choline molecule, such as its incorporation into phosphocholine and phosphatidylcholine via the Kennedy pathway.[12] Because the deuterium atoms are on the methyl groups, this form can also be used to trace choline's role as a methyl donor after its conversion to d₉-betaine.

-

(1,1,2,2-d₄)-Choline (d₄-Choline): Here, the deuterium labels are placed on the ethanol backbone of the choline molecule. This isotopologue is particularly valuable for studying the synthesis of acetylcholine.[13] The enzyme choline acetyltransferase (ChAT) combines the acetyl group from acetyl-CoA with the choline backbone. By using d₄-choline, researchers could specifically track the synthesis of new d₄-acetylcholine without ambiguity from the methyl groups, which could be involved in other metabolic cycles.[13]

-

¹⁵N-Choline: Labeling with ¹⁵N provides a +1 mass shift. This tracer is useful for tracking the nitrogen atom of the choline headgroup through various metabolic transformations and can be used in conjunction with ¹³C-labeled metabolites to perform dual-labeling experiments.[10]

The causality is clear: if the goal is to track the choline headgroup into phospholipids, d₉-choline provides a large, unambiguous mass shift (+9 Da). If the goal is to precisely measure the synthesis of the neurotransmitter acetylcholine, d₄-choline ensures the label is tracked specifically with the core moiety used in that enzymatic reaction.[13]

| Isotopologue | Common Abbreviation | Mass Shift (Da) | Primary Early Research Application |

| N,N,N-trimethyl-d₉-Choline | d₉-Choline | +9 | Tracing incorporation into phospholipids (Kennedy Pathway); Methyl donor metabolism.[12] |

| 1,1,2,2-d₄-Choline | d₄-Choline | +4 | Measuring the synthesis and turnover of acetylcholine (ACh).[13][14] |

| ¹⁵N-Choline | ¹⁵N-Choline | +1 | General tracer for the choline headgroup; used in dual-labeling studies.[10] |

Core Analytical Technique: Gas Chromatography-Mass Spectrometry (GC-MS)

The foundational analytical technique that enabled the detection of stable isotope-labeled choline was Gas Chromatography-Mass Spectrometry (GC-MS).[15][16][17] This powerful combination allows for the separation of complex biological mixtures followed by the precise identification and quantification of compounds based on their mass-to-charge ratio (m/z).[15][18]

The process involves converting non-volatile compounds like choline and acetylcholine into volatile derivatives that can travel through the gas chromatograph.[16] The mass spectrometer then ionizes these derivatives, and because the labeled compounds are heavier, they appear at a different m/z value than their endogenous counterparts. By measuring the relative abundance of the labeled and unlabeled ions, researchers could calculate metabolic flux with high precision.[18]

Caption: Workflow for stable isotope dilution GC-MS analysis of choline metabolites.

Field-Proven Protocol: GC-MS Quantification of Choline and Acetylcholine

This protocol represents a self-validating system because it employs deuterated internal standards. Spiking the sample with a known quantity of a heavy-labeled standard (e.g., d₉-choline) at the very beginning allows for the correction of any sample loss during the multi-step extraction and derivatization process, ensuring trustworthiness and accuracy.

-

Homogenization & Standardization:

-

Homogenize a weighed tissue sample (e.g., brain tissue) in a suitable solvent (e.g., acetonitrile) containing a known concentration of deuterated internal standards (e.g., d₉-choline and d₉-acetylcholine). The presence of the standards from the start is crucial for accurate quantification.

-

-

Extraction:

-

Perform a liquid-liquid or solid-phase extraction to isolate choline-containing compounds from proteins, lipids, and other interfering substances. A common early method involved ion-pair extraction using sodium tetraphenylboron in an organic solvent.[18]

-

-

Derivatization:

-

Evaporate the solvent under nitrogen.

-

Reconstitute the dried extract in a derivatization agent. A classic method is demethylation using sodium benzenethiolate followed by esterification, which creates a volatile derivative suitable for GC analysis.[16]

-

-

GC Separation:

-

Inject a small volume of the derivatized sample onto a capillary GC column.

-

Run a temperature gradient program to separate the derivatives of choline and acetylcholine based on their boiling points and interaction with the column's stationary phase.

-

-

MS Detection:

-

Analyze the column eluent using a mass spectrometer operating in electron impact (EI) ionization mode.

-

Use Selected Ion Monitoring (SIM) to specifically detect the ion fragments characteristic of the endogenous (unlabeled) and deuterated (labeled) analytes. For example, monitor m/z 58 for endogenous choline/ACh fragments and m/z 64 or 67 for their deuterated counterparts.[18]

-

-

Quantification:

-

Construct a standard curve by analyzing known concentrations of unlabeled analytes with the fixed concentration of the internal standard.

-

Calculate the concentration of the endogenous and tracer-derived metabolites in the sample by comparing their peak area ratios to that of the internal standard against the standard curve.

-

Seminal Applications of Labeled Choline in Biological Systems

The combination of stable isotope tracers and GC-MS provided unprecedented insight into choline's dynamic roles.

A. Elucidating Phosphatidylcholine Synthesis via the Kennedy Pathway

The primary route for de novo synthesis of phosphatidylcholine (PC) is the Kennedy pathway, first described by Eugene P. Kennedy in 1956.[1][2][19] Stable isotope labeling was instrumental in confirming and quantifying the flux through this pathway in living systems.[3][20][21] By introducing labeled choline (e.g., d₉-choline) to cells or organisms, researchers could trace its sequential conversion.[12][22]

Caption: Tracing d₉-Choline through the Kennedy Pathway for PC synthesis.

This methodology allowed scientists to identify the rate-limiting step of the pathway (the conversion of phosphocholine to CDP-choline) and to study how various physiological states (e.g., cell proliferation) and pathological conditions alter the rate of membrane synthesis.[3][23]

B. Unraveling Acetylcholine Dynamics

One of the most significant early applications was in neuroscience, specifically in measuring the synthesis and turnover rate of acetylcholine (ACh).[13] The static concentration of ACh in the brain is kept relatively constant, making it impossible to gauge synaptic activity by simple measurement. However, by infusing a deuterated choline precursor (e.g., d₄-choline) and measuring the rate at which labeled d₄-ACh appeared, researchers could directly quantify the dynamic process of neurotransmitter synthesis in response to stimuli or drugs.[13] These pioneering studies were fundamental to understanding cholinergic neurotransmission and the mechanism of action of drugs that affect this system.

C. Tracing Choline's Role in One-Carbon Metabolism

Choline's function extends beyond structural and signaling roles. When oxidized in the mitochondria by choline dehydrogenase (CHDH), it forms betaine.[6][24] Betaine then participates in the one-carbon cycle by donating one of its methyl groups to homocysteine to regenerate methionine, a precursor for the universal methyl donor S-adenosylmethionine (SAM).[6][7][25]

By using d₉-choline, early researchers could trace the appearance of the d₈-betaine metabolite (one deuterium is lost during oxidation) and follow the transfer of a d₃-methyl group into the methionine and SAM pools. This provided direct evidence of choline's contribution to the body's methyl economy, a process now known to be crucial for epigenetic regulation through DNA and histone methylation.[4]

Conclusion: A Legacy of Precision in Metabolic Research

The early research utilizing stable isotope-labeled choline marked a turning point in metabolic science. It provided the tools to move from static snapshots to dynamic measurements of biological processes in vivo. The foundational methods developed with GC-MS paved the way for modern, more sensitive techniques like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), which allow for the simultaneous quantification of a wide array of choline metabolites.[26]

The principles established in these early studies—using strategically labeled tracers to measure flux, identifying metabolic fates, and quantifying turnover rates—remain the bedrock of metabolomics and systems biology today.[12][27] The ability to safely and accurately trace the journey of a single molecule like choline through its complex metabolic network has been, and continues to be, indispensable for advancing our understanding of health, disease, and pharmacology.

References

- Separation methods used in the determination of choline and acetylcholine.PubMed.

- Measurement of choline and choline metabolite concentrations using high-pressure liquid chromatography and gas chrom

- The Kennedy Pathway-De Novo Synthesis of Phosphatidylethanolamine and Phosphatidylcholine.

- Carbon-11 choline: Synthesis, purification, and brain uptake inhibition by 2-dimethylaminoethanol.

- Importance of methyl donors during reproduction.

- From yeast to humans - roles of the Kennedy pathway for phosph

- Neuroprotective Effects of Choline and Other Methyl Donors.PubMed.

- Simultaneous Quantitation of Arecoline, Acetylcholine, and Choline in Tissue Using Gas chromatography/electron Impact Mass Spectrometry.PubMed.

- Synthesis and turnover of phosphatidylcholine. The Kennedy pathway for...

- CDP-choline p

- Quantitation of choline and its metabolites in tissues and foods by liquid chromatography/electrospray ionization-isotope dilution mass spectrometry.PubMed.

- Choline: determination using gas chrom

- The principle of stable isotope labeling of PtdCho with choline.

- Choline nutrition programs brain development via DNA and histone methylation.

- Two different pathways of phosphatidylcholine synthesis, the Kennedy Pathway and the Lands Cycle, differentially regulate cellular triacylglycerol storage.PubMed.

- Real Science Exchange: Dual Essentiality of Choline & Methionine with Dr.

- Neuroprotective Effects of Choline and Other Methyl Donors.MDPI.

- Investigating Phospholipid Synthesis using Choline chloride-15N.BenchChem.

- Mapping choline metabolites in normal and transformed cells.PubMed Central (PMC).

- Phospholipid isotope tracing reveals β-catenin-driven suppression of phosphatidylcholine metabolism in hepatocellular carcinoma.PubMed Central (PMC).

- Stable Isotopic Tracer Phospholipidomics Reveals Contributions of Key Phospholipid Biosynthetic Pathways to Low Hepatocyte Phosphatidylcholine to Phosphatidylethanolamine Ratio Induced by Free Fatty Acids.

- A brief history of choline.PubMed Central (PMC).

- Historical and contemporary stable isotope tracer approaches to studying mammalian protein metabolism.PubMed Central (PMC).

- Synthesis of a Hydrogen Isotope-Labeled SGLT1 C-Glucoside Ligand for Distribution and Metabolic F

- Choline uptake and acetylcholine synthesis in synaptosomes: investigations using two different labeled variants of choline.PubMed.

- Deuteration-Driven Photopharmacology: Deuterium-Labeled AzoCholine for Controlling Alpha 7 Nicotinic Acetylcholine Receptors.

- A brief history of choline.PubMed.

- Stable isotope labeled choline chloride.Sigma-Aldrich.

- Mapping of exogenous choline uptake and metabolism in rat glioblastoma using deuterium metabolic imaging (DMI).Frontiers.

- Historical and contemporary stable isotope tracer approaches to studying mammalian protein metabolism.PubMed.

Sources

- 1. A brief history of choline - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A brief history of choline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. From yeast to humans - roles of the Kennedy pathway for phosphatidylcholine synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Choline nutrition programs brain development via DNA and histone methylation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Neuroprotective Effects of Choline and Other Methyl Donors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Importance of methyl donors during reproduction1 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Historical and contemporary stable isotope tracer approaches to studying mammalian protein metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Historical and contemporary stable isotope tracer approaches to studying mammalian protein metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Stable isotope labeled choline chloride | Sigma-Aldrich [sigmaaldrich.com]

- 12. Stable Isotopic Tracer Phospholipidomics Reveals Contributions of Key Phospholipid Biosynthetic Pathways to Low Hepatocyte Phosphatidylcholine to Phosphatidylethanolamine Ratio Induced by Free Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Choline uptake and acetylcholine synthesis in synaptosomes: investigations using two different labeled variants of choline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Frontiers | Mapping of exogenous choline uptake and metabolism in rat glioblastoma using deuterium metabolic imaging (DMI) [frontiersin.org]

- 15. Separation methods used in the determination of choline and acetylcholine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Measurement of choline and choline metabolite concentrations using high-pressure liquid chromatography and gas chromatography-mass spectrometry [pubmed.ncbi.nlm.nih.gov]

- 17. Choline: determination using gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Simultaneous quantitation of arecoline, acetylcholine, and choline in tissue using gas chromatography/electron impact mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. CDP-choline pathway - Wikipedia [en.wikipedia.org]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

- 23. Two different pathways of phosphatidylcholine synthesis, the Kennedy Pathway and the Lands Cycle, differentially regulate cellular triacylglycerol storage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Mapping choline metabolites in normal and transformed cells - PMC [pmc.ncbi.nlm.nih.gov]

- 25. youtube.com [youtube.com]

- 26. Quantitation of choline and its metabolites in tissues and foods by liquid chromatography/electrospray ionization-isotope dilution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. Phospholipid isotope tracing reveals β-catenin-driven suppression of phosphatidylcholine metabolism in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

Physical and chemical properties of Choline bromide-trimethyl-d9

For the Attention of Researchers, Scientists, and Drug Development Professionals

This document serves as a comprehensive technical guide on the physical and chemical properties of Choline bromide-trimethyl-d9. It is designed to provide the core scientific information necessary for its effective application in research and development.

PART 1: Core Directive - A Structured Overview

This compound is a deuterated analog of choline bromide, where the nine hydrogen atoms on the trimethylammonium group are replaced by deuterium. This isotopic substitution is the cornerstone of its utility as an internal standard in mass spectrometry-based analytical methods. This guide will elucidate its properties, synthesis, and applications, providing a foundational understanding for its use in quantitative analysis.

PART 2: Scientific Integrity & Logic

Expertise & Experience: The "Why" Behind the "How"

The primary application of this compound is as an internal standard for the quantification of choline and its metabolites in biological samples.[1][2][3] The rationale for using a stable isotope-labeled internal standard lies in its ability to mimic the analyte's behavior during sample preparation, chromatography, and ionization in the mass spectrometer. This co-elution and similar ionization efficiency allow for the correction of matrix effects and variations in sample processing, leading to highly accurate and precise measurements. The mass shift of +9 atomic mass units ensures that the signal from the internal standard is clearly distinguishable from the endogenous analyte.[4][5]

Trustworthiness: Self-Validating Protocols

The reliability of any quantitative assay hinges on the quality of its internal standard. The protocols described herein are designed to be self-validating through the inclusion of quality control checks and the inherent properties of the deuterated standard.

Authoritative Grounding & Comprehensive References

All technical claims and protocols are supported by verifiable data from reputable suppliers and scientific literature.

Physical and Chemical Properties

A clear understanding of the physicochemical properties of this compound is essential for its proper handling, storage, and use in experimental settings.

| Property | Value | Source(s) |

| Molecular Formula | C5H5D9BrNO | [6][7] |

| Molecular Weight | 193.13 g/mol | [4][6][8][9] |

| CAS Number | 285979-71-7 | [4][6][9][10] |

| Appearance | Solid | [4][5] |

| Isotopic Purity | ≥98 atom % D | [4][5][10] |

| Storage | Store at room temperature | [9] |

| Stability | Stable under recommended storage conditions. Re-analysis is recommended after three years. | [9][11] |

| Hazards | Causes skin and serious eye irritation. May cause respiratory irritation. | [6] |

Synthesis and Characterization

The synthesis of this compound typically involves the quaternization of 2-(dimethylamino)ethanol with deuterated methyl bromide (CD3Br). The resulting product is then purified to achieve high chemical and isotopic purity.

Caption: Synthetic pathway for this compound.

Characterization and quality control are performed using a suite of analytical techniques:

-

Mass Spectrometry: To confirm the molecular weight and isotopic enrichment.

-

NMR Spectroscopy: To verify the chemical structure and the position of the deuterium labels.

-

HPLC: To assess chemical purity.

Experimental Protocol: Quantification of Choline in Biological Matrices

This section outlines a general workflow for the use of this compound as an internal standard in a liquid chromatography-tandem mass spectrometry (LC-MS/MS) assay.

Caption: General workflow for choline quantification using LC-MS/MS.

Step-by-Step Methodology:

-

Preparation of Stock Solutions: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or water).

-

Sample Preparation:

-

To a known volume of biological sample (e.g., plasma, tissue homogenate), add a precise amount of the this compound internal standard solution.

-

Perform protein precipitation using a solvent like acetonitrile.

-

Centrifuge the sample to pellet the precipitated proteins.

-

Transfer the supernatant to a clean vial for analysis.

-

-

LC-MS/MS Analysis:

-

Inject the prepared sample into an LC-MS/MS system.

-

Separate the analyte and internal standard from other matrix components using an appropriate HPLC or UHPLC column (e.g., HILIC).

-

Detect the analyte and internal standard using tandem mass spectrometry in multiple reaction monitoring (MRM) mode. The MRM transitions will be specific for choline and choline-d9.

-

-

Data Analysis:

-

Integrate the peak areas for both the analyte and the internal standard.

-

Calculate the ratio of the analyte peak area to the internal standard peak area.

-

Determine the concentration of the analyte in the sample by comparing this ratio to a calibration curve prepared with known concentrations of the analyte and a fixed concentration of the internal standard.

-

References

-

PubChem. This compound | C5H14BrNO | CID 71308987. National Center for Biotechnology Information. [Link]

-

Pharmaffiliates. Choline D13 Bromide (N,N,N-trimethyl-d9; 1,1,2,2 D4). [Link]

-

NextSDS. Choline chloride-( trimethyl -d9) Safety Data Sheet. [Link]

-

University of the Western Cape. ANALYTICAL CHARACTERIZATION OF CHOLINE CHLORIDE IN OILFIELD PROCESS WATERS AND COMMERCIAL SAMPLES BY CAPILLARY ELECTROPHORESIS. [Link]

-

Iowa State University Digital Repository. New Class of Tunable Choline Bromide-Based Hydrophobic Deep Eutectic Solvents for the Extraction of Bioactive Compounds of Varyi. [Link]

-

SpringerLink. Analytical approaches to determination of total choline in foods and dietary supplements. [Link]

-

PubMed. Quantitation of choline and its metabolites in tissues and foods by liquid chromatography/electrospray ionization-isotope dilution mass spectrometry. [Link]

-

National Center for Biotechnology Information. New Class of Tunable Choline Bromide-Based Hydrophobic Deep Eutectic Solvents for the Extraction of Bioactive Compounds of Varying Polarity from a Plant Matrix. [Link]

-

ResearchGate. Identifying the Structural Properties of Choline-Chloride Deep Eutectic Solvents by Mass Spectrometry and Condensed-Phase Analysis. [Link]

-

ResearchGate. Mixtures of choline chloride and tetrabutylammonium bromide with imidazole as examples of deep eutectic solvents: their structure by theoretical and experimental investigation. [Link]

Sources

- 1. caymanchem.com [caymanchem.com]

- 2. Quantitation of choline and its metabolites in tissues and foods by liquid chromatography/electrospray ionization-isotope dilution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. 溴化胆碱-三甲基-d9 98 atom % D | Sigma-Aldrich [sigmaaldrich.cn]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 7. Choline-d9 Bromide (N,N,N-trimethyl-d9),285979-71-7-Amadis Chemical [amadischem.com]

- 8. echemi.com [echemi.com]

- 9. cdnisotopes.com [cdnisotopes.com]

- 10. Choline-d9 Bromide (N,N,N-trimethyl-d9) | LGC Standards [lgcstandards.com]

- 11. cdnisotopes.com [cdnisotopes.com]

An In-Depth Technical Guide to Choline Bromide-trimethyl-d9 for Advanced Research Applications